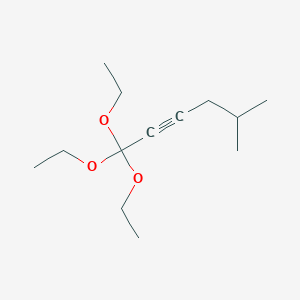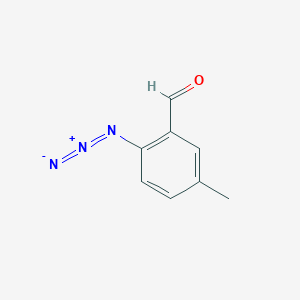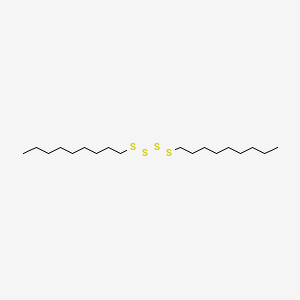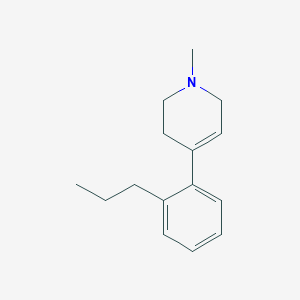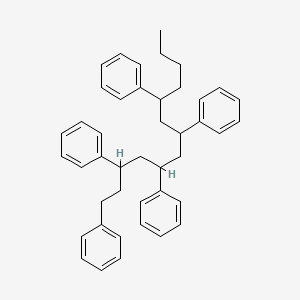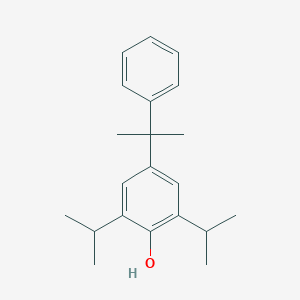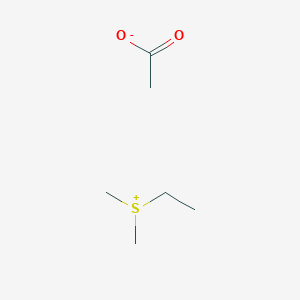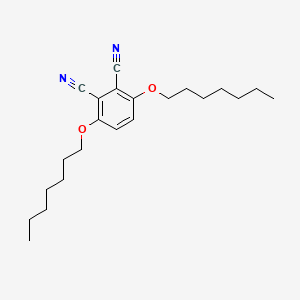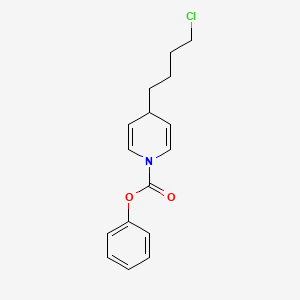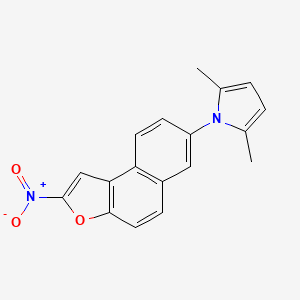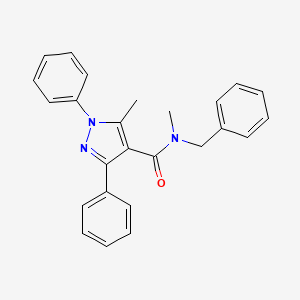![molecular formula C8H7N5O4 B14293867 6-[(2-nitroimidazol-1-yl)methyl]-1H-pyrimidine-2,4-dione CAS No. 126401-84-1](/img/structure/B14293867.png)
6-[(2-nitroimidazol-1-yl)methyl]-1H-pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(2-nitroimidazol-1-yl)methyl]-1H-pyrimidine-2,4-dione is a compound that features both a nitroimidazole and a pyrimidine ring. Nitroimidazoles are known for their broad range of biological activities, including antibacterial, antifungal, and antiprotozoal properties . The pyrimidine ring is a crucial component in many biological molecules, including nucleotides and certain vitamins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-nitroimidazol-1-yl)methyl]-1H-pyrimidine-2,4-dione typically involves the nitration of imidazole followed by a series of condensation reactions to introduce the pyrimidine ring . Common methods include:
Debus-Radziszewski synthesis: This method involves the reaction of glyoxal, ammonia, and formaldehyde to form imidazole derivatives.
Wallach synthesis: This involves the oxidation of imidazole derivatives.
Dehydrogenation of imidazolines: This method involves the removal of hydrogen from imidazolines to form imidazoles.
Industrial Production Methods
Industrial production methods for this compound often involve high-throughput synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods allow for the efficient production of large quantities of the compound under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
6-[(2-nitroimidazol-1-yl)methyl]-1H-pyrimidine-2,4-dione undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form various derivatives.
Common Reagents and Conditions
Oxidizing agents: Nitric acid and sulfuric acid are commonly used for the nitration of imidazole.
Reducing agents: Hydrogen gas and palladium on carbon are often used for the reduction of nitro groups.
Substitution reactions: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazole and pyrimidine derivatives, which can have different biological activities .
Scientific Research Applications
6-[(2-nitroimidazol-1-yl)methyl]-1H-pyrimidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antibacterial, antifungal, and antiprotozoal activities.
Medicine: It is investigated for its potential use in the treatment of various infections and diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[(2-nitroimidazol-1-yl)methyl]-1H-pyrimidine-2,4-dione involves the interaction of the nitroimidazole moiety with biological molecules. The nitro group can be reduced to form reactive intermediates that can damage DNA and other cellular components . The pyrimidine ring can interact with nucleotides and enzymes, affecting various biological pathways .
Comparison with Similar Compounds
Similar Compounds
Properties
CAS No. |
126401-84-1 |
|---|---|
Molecular Formula |
C8H7N5O4 |
Molecular Weight |
237.17 g/mol |
IUPAC Name |
6-[(2-nitroimidazol-1-yl)methyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H7N5O4/c14-6-3-5(10-7(15)11-6)4-12-2-1-9-8(12)13(16)17/h1-3H,4H2,(H2,10,11,14,15) |
InChI Key |
FSZYEFJUJVRQAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=N1)[N+](=O)[O-])CC2=CC(=O)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


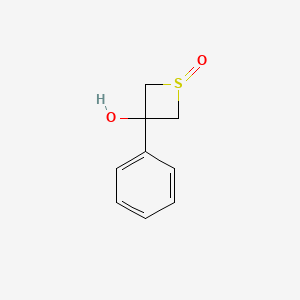
![N-[4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]butanamide](/img/structure/B14293809.png)

